3-Heptynoic acid
CAS No.: 59862-93-0
Cat. No.: VC17310432
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59862-93-0 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | hept-3-ynoic acid |
| Standard InChI | InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-3,6H2,1H3,(H,8,9) |
| Standard InChI Key | CVEHSFVOOYBVIX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC#CCC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Identity
3-Heptynoic acid, systematically named hept-3-ynoic acid, belongs to the class of alkynoic acids. Its IUPAC name reflects the position of the alkyne group (C≡C) at the third carbon of the heptanoic acid chain . The molecular structure is defined by the SMILES notation CCCC#CCC(=O)O, indicating a linear carbon chain with a triple bond between C3 and C4 and a carboxylic acid group at C7 .
Table 1: Molecular Identity of 3-Heptynoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 126.15 g/mol | PubChem |
| IUPAC Name | hept-3-ynoic acid | PubChem |
| CAS Registry Number | 59862-93-0 | PubChem |
| InChI Key | CVEHSFVOOYBVIX-UHFFFAOYSA-N | PubChem |
Spectroscopic Features
While direct spectroscopic data for 3-heptynoic acid is limited in the provided sources, analogous compounds like 2-heptynoic acid exhibit characteristic IR absorption bands for carboxylic acids (≈1700 cm) and alkynes (≈2100 cm) . Computational models predict similar behavior for 3-heptynoic acid, with minor shifts due to the alkyne's position .
Physicochemical Properties
Thermodynamic and Electronic Parameters
The compound’s XLogP3 value of 1.5 indicates moderate hydrophobicity, balancing the polar carboxylic acid group with the nonpolar alkyne and alkyl chain . Its hydrogen bond donor (1) and acceptor (2) counts suggest limited solubility in polar solvents, a property critical for its purification and application in organic reactions .
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 126.06808 Da | PubChem |
Comparative Analysis with Isomers
The positional isomer 2-heptynoic acid (CAS 1483-67-6) shares the same molecular formula but differs in alkyne placement. This structural variation impacts properties such as melting point and reactivity; for example, 2-heptynoic acid’s IR spectrum shows a stronger alkyne signal due to proximity to the carboxylic group . Such differences underscore the importance of regiochemistry in modulating compound behavior.
Synthesis and Derivatization
Conventional Synthetic Routes
3-Heptynoic acid is synthesized via alkyne carboxylation or through homologation of shorter-chain alkynoic acids. A patent describing 6-heptynoic acid synthesis (WO1994006746A1) provides insights into analogous methods . Key steps include:
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Alkyne Formation: Coupling propargyl bromide with pentyl Grignard reagents.
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Carboxylation: Reaction with carbon dioxide under palladium catalysis to introduce the carboxylic acid group .
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Protection/Deprotection: Use of silyl groups (e.g., trimethylsilyl) to stabilize intermediates during multi-step syntheses .
Asymmetric Synthesis
The patent literature highlights the use of chiral amines (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) to resolve racemic mixtures of heptynoic acid derivatives . This enantioselective approach is critical for producing pharmacologically active intermediates, such as lactones used in statin drugs .
Table 3: Key Reaction Conditions for Asymmetric Synthesis
Applications in Pharmaceutical and Industrial Chemistry
Role in HMG-CoA Reductase Inhibitors
3-Heptynoic acid serves as a precursor to lactone intermediates in statin synthesis. For instance, its dihydroxy derivatives undergo lactonization to form core structures of atorvastatin and simvastatin analogs . The alkynyl moiety enables further functionalization via click chemistry, enhancing drug-target interactions .
Industrial Uses
As a medium-chain fatty acid, it finds niche applications in:
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Surfactant Production: Modification of alkynoic acids yields nonionic surfactants with tunable hydrophile-lipophile balance.
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Polymer Chemistry: The alkyne group participates in polymerization reactions, forming conductive polymers for electronic materials.
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